Einecs 235-277-9

Übersicht

Beschreibung

Einecs 235-277-9, also known as black iron oxide, is a chemical compound composed of iron and oxygen. It is commonly used as a pigment in various industries due to its intense black color and excellent dispersing properties. Black iron oxide is synthetically produced to ensure purity and is widely used in cosmetics, coatings, and other applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Black iron oxide is typically synthesized through the reaction of iron filings with sulfuric acid to produce ferrous sulfate. This is followed by the addition of caustic soda and ferric oxide at temperatures ranging from 95 to 105 degrees Celsius. The resulting ferric oxide is then filtered, dried, and pulverized to obtain black iron oxide .

Industrial Production Methods

In industrial settings, black iron oxide is produced using a similar synthetic route. The process involves large-scale reactions and precise control of reaction conditions to ensure consistent quality and purity. The final product is subjected to rigorous quality checks to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

Black iron oxide undergoes various chemical reactions, including:

Oxidation: Black iron oxide can be oxidized to form different iron oxides, such as red iron oxide (ferric oxide).

Reduction: It can be reduced to metallic iron under specific conditions.

Substitution: Black iron oxide can participate in substitution reactions with other metal oxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas or carbon monoxide are used.

Substitution: Reactions often involve other metal oxides or salts.

Major Products Formed

Oxidation: Red iron oxide (ferric oxide).

Reduction: Metallic iron.

Substitution: Various mixed metal oxides.

Wissenschaftliche Forschungsanwendungen

Black iron oxide has numerous applications in scientific research, including:

Chemistry: Used as a catalyst in various chemical reactions.

Biology: Employed in magnetic resonance imaging (MRI) as a contrast agent.

Medicine: Investigated for its potential use in drug delivery systems.

Wirkmechanismus

The mechanism of action of black iron oxide varies depending on its application. In MRI, for example, it enhances contrast by altering the magnetic properties of surrounding tissues. In catalysis, it facilitates chemical reactions by providing active sites for reactants. The molecular targets and pathways involved are specific to each application and are influenced by the compound’s magnetic and chemical properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Red Iron Oxide (Ferric Oxide): Another iron oxide with different oxidation states and color properties.

Yellow Iron Oxide (Hydrated Ferric Oxide): Differing in hydration state and color.

Magnetite (Fe3O4): A naturally occurring iron oxide with magnetic properties.

Uniqueness

Black iron oxide is unique due to its intense black color, excellent dispersing properties, and stability. It is preferred in applications requiring a stable and pure black pigment, such as in cosmetics and coatings.

Biologische Aktivität

Introduction

Einecs 235-277-9 corresponds to Nickel and its compounds, primarily nickel sulfate (NiSO₄), which is widely used in various industrial applications. Understanding the biological activity of nickel compounds is crucial due to their potential health effects and environmental impact. This article synthesizes data from various sources to provide a comprehensive overview of the biological activity associated with this compound, including its toxicological profiles, mechanisms of action, and relevant case studies.

Nickel sulfate is a salt formed from nickel and sulfuric acid, characterized by its solubility in water and presence in various oxidation states. Its chemical formula is NiSO₄, and it is often encountered in both anhydrous and hydrated forms.

| Property | Value |

|---|---|

| Molecular Weight | 154.75 g/mol |

| Solubility | Soluble in water |

| Appearance | Greenish crystalline solid |

Nickel compounds, including nickel sulfate, exhibit several biological activities that can lead to both beneficial and harmful effects:

- Cellular Uptake : Nickel ions can enter cells through various transport mechanisms, including passive diffusion and specific transporters.

- Genotoxicity : Nickel has been shown to induce DNA damage through oxidative stress mechanisms and may interfere with DNA repair processes.

- Carcinogenicity : Nickel compounds are classified as human carcinogens by the International Agency for Research on Cancer (IARC). They are associated with lung and nasal cancers in occupational settings.

Toxicological Profile

The toxicological effects of nickel compounds vary based on exposure levels, duration, and individual susceptibility. Key findings include:

- Acute Toxicity : Ingesting high doses can lead to gastrointestinal distress, while inhalation may cause respiratory issues.

- Chronic Exposure : Long-term exposure is linked to skin allergies, respiratory diseases, and increased cancer risk.

Case Study 1: Occupational Exposure

A study conducted on workers in nickel refineries indicated a significant correlation between long-term exposure to nickel sulfate and the incidence of lung cancer. The study highlighted the need for stringent occupational safety measures to limit exposure levels.

Case Study 2: Environmental Impact

Research has shown that nickel compounds can accumulate in aquatic environments, affecting local flora and fauna. A study on freshwater organisms demonstrated that elevated nickel levels led to reduced growth rates and reproductive success in fish species.

Regulatory Status

Nickel compounds are subject to strict regulations under REACH (Registration, Evaluation, Authorisation, and Restriction of Chemicals) due to their hazardous nature. The European Chemicals Agency (ECHA) has classified nickel sulfate as a substance of very high concern (SVHC), which necessitates thorough risk assessments for any industrial use.

Eigenschaften

IUPAC Name |

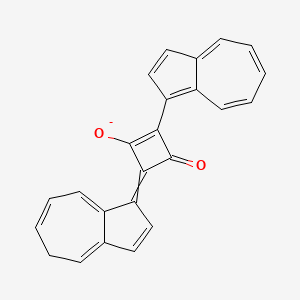

2-azulen-1-yl-4-(5H-azulen-1-ylidene)-3-oxocyclobuten-1-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16O2/c25-23-21(19-13-11-15-7-3-1-5-9-17(15)19)24(26)22(23)20-14-12-16-8-4-2-6-10-18(16)20/h1-3,5-14,25H,4H2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWAYBRLKFKEOCG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC=C2C(=C1)C=CC2=C3C(=C(C3=O)C4=C5C=CC=CC=C5C=C4)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15O2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00923861 | |

| Record name | 2-(Azulen-1-yl)-4-(azulen-1(5H)-ylidene)-3-oxocyclobut-1-en-1-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12156-33-1 | |

| Record name | 1-(3-(Azulen-1-yl)-2-oxido-4-oxocyclobut-2-en-1-ylidene)-1,-dihydroazulenylium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012156331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Azulen-1-yl)-4-(azulen-1(5H)-ylidene)-3-oxocyclobut-1-en-1-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[3-(azulen-1-yl)-2-oxido-4-oxocyclobut-2-en-1-ylidene]-1,-dihydroazulenylium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.058 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.